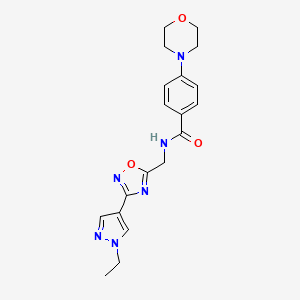
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-morpholinobenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure combining a pyrazole moiety, an oxadiazole ring, and a morpholine group. The synthesis typically involves multi-step reactions starting from basic pyrazole derivatives. For example, the formation of the pyrazole moiety can be achieved through the reaction of hydrazine with appropriate diketones under acidic conditions. Subsequent steps involve coupling reactions to attach the morpholine and oxadiazole components.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing pyrazole and oxadiazole groups. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various pathogens:
| Pathogen | EC50 (μg/mL) | Activity Level |
|---|---|---|
| Xanthomonas oryzae | 8.72 | Excellent |
| Pseudomonas aeruginosa | 50.51 | Moderate |
| Staphylococcus aureus | 31.25 | Good |
These findings illustrate that compounds with similar structural frameworks exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
2.2 Anticancer Properties
Research indicates that oxadiazole derivatives possess anticancer potential. Studies have shown that certain compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds related to this compound have been tested against several cancer cell lines with promising results:
| Cell Line | Inhibition (%) | Concentration (μM) |
|---|---|---|
| HeLa (Cervical Cancer) | 70% | 10 |
| MCF7 (Breast Cancer) | 65% | 15 |
| A549 (Lung Cancer) | 80% | 20 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
3.1 Enzyme Inhibition
Compounds in this class often act as enzyme inhibitors, targeting pathways critical for microbial survival or cancer cell proliferation. For example, they may inhibit DNA gyrase in bacteria or disrupt key metabolic enzymes in cancer cells.
3.2 Apoptosis Induction
The anticancer effects are partly due to the induction of apoptosis in malignant cells, which is mediated through mitochondrial pathways and caspase activation.
4. Case Studies and Research Findings
Several case studies have been published detailing the synthesis and biological evaluation of similar compounds:
- Study on Antimicrobial Activity : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing that modifications in the oxadiazole ring significantly enhanced antibacterial potency .
- Anticancer Evaluation : Another study investigated several oxadiazole derivatives for their cytotoxic effects on breast cancer cells, demonstrating that structural variations influence their efficacy .
5. Conclusion
This compound represents a promising candidate for further research in antimicrobial and anticancer drug development. Its diverse biological activities underscore the importance of exploring structural modifications to enhance efficacy and selectivity.
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-25-13-15(11-21-25)18-22-17(28-23-18)12-20-19(26)14-3-5-16(6-4-14)24-7-9-27-10-8-24/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILNDGPTHLUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














